molecular formula C11H14O2 B2520262 (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol CAS No. 209256-59-7

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol

Cat. No. B2520262
Key on ui cas rn: 209256-59-7
M. Wt: 178.231
InChI Key: VTVUNBHHPCWCGD-UHFFFAOYSA-N
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Patent
US05856529

Procedure details

2,2-Dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid (8.6 g, 45 mmol) was reduced with LAH (3.41 g, 89 mmol) similar to the above procedures to give the product as a clear oil (7.35 g, 93%).
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.41 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:6][C:5]2=[C:7]([C:11](O)=[O:12])[CH:8]=[CH:9][CH:10]=[C:4]2[O:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:1][C:2]1([CH3:14])[CH2:6][C:5]2=[C:7]([CH2:11][OH:12])[CH:8]=[CH:9][CH:10]=[C:4]2[O:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
CC1(OC=2C(C1)=C(C=CC2)C(=O)O)C
Step Two
Name
Quantity
3.41 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC=2C(C1)=C(C=CC2)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.35 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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